Cas no 210108-90-0 ((2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate)
210108-90-0 structure
Product Name:(2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate
Numéro CAS:210108-90-0
Le MF:C37H48O14
Mégawatts:716.768632888794
CID:2841481
PubChem ID:102316418
Update Time:2025-04-21
(2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate Propriétés chimiques et physiques
Nom et identifiant
-
- (2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate
- Jatrophane 6
- Jatrophane VI
- [ "" ]
- 3aH-Cyclopentacyclododecene-1,2,3a,4,9,10,11,13-octol, 1,2,3,4,5,8,9,10,11,12,13,13a-dodecahydro-2,5,8,8-tetramethyl-12-methylene-, 2,4,9,11,13-pentaacetate 1-benzoate, (1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-
- AKOS040761927
- DTXSID701098275
- [(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate
- 210108-90-0
- CS-0113229
-
- Piscine à noyau: 1S/C37H48O14/c1-19-16-17-35(8,9)33(49-24(6)41)28(43)30(47-22(4)39)20(2)29(46-21(3)38)27-32(50-34(44)26-14-12-11-13-15-26)36(10,51-25(7)42)18-37(27,45)31(19)48-23(5)40/h11-17,19,27-33,43,45H,2,18H2,1,3-10H3/b17-16+/t19-,27-,28+,29-,30-,31-,32+,33+,36+,37+/m0/s1
- La clé Inchi: FPNGPBYYMDKBKJ-OHGSERNNSA-N
- Sourire: O[C@@]12[C@H]([C@@H](C)C=CC(C)(C)[C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]1[C@H]([C@@](C)(C2)OC(C)=O)OC(C1C=CC=CC=1)=O)OC(C)=O)OC(C)=O)O)OC(C)=O)OC(C)=O |t:5|
Propriétés calculées
- Qualité précise: 716.30400
- Masse isotopique unique: 716.304
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 14
- Comptage des atomes lourds: 51
- Nombre de liaisons rotatives: 13
- Complexité: 1390
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 10
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 1
- Surface topologique des pôles: 198A^2
- Le xlogp3: 3.1
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
- Point d'ébullition: 721.7±60.0 °C at 760 mmHg
- Point d'éclair: 211.3±26.4 °C
- Solubilité: Pratiquement insoluble (0045 G / l) (25 ºC),
- Le PSA: 198.26000
- Le LogP: 3.16080
- Pression de vapeur: 0.0±2.5 mmHg at 25°C
(2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate Informations de sécurité
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:La température de stockage est de 4 ℃, il est préférable de stocker à - 4 ℃
(2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4354-1 mg |
Jatrophane VI |
210108-90-0 | 1mg |
¥2835.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | J90920-5 mg |
Jatrophane 6 |
210108-90-0 | 5mg |
¥5600.0 | 2022-04-27 | ||
| TargetMol Chemicals | TN4354-5 mg |
Jatrophane VI |
210108-90-0 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
| TargetMol Chemicals | TN4354-1 mL * 10 mM (in DMSO) |
Jatrophane VI |
210108-90-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6010 | 2023-09-15 | |
| TargetMol Chemicals | TN4354-5mg |
Jatrophane VI |
210108-90-0 | 5mg |
¥ 3940 | 2024-07-20 | ||
| A2B Chem LLC | AF36264-5mg |
Jatrophane 6 |
210108-90-0 | 95% | 5mg |
$3080.00 | 2024-04-20 | |
| TargetMol Chemicals | TN4354-1 ml * 10 mm |
Jatrophane VI |
210108-90-0 | 1 ml * 10 mm |
¥ 6010 | 2024-07-20 |
(2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate Littérature connexe
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